(5-chloro-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone
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Overview
Description
1-(5-Chloro-2-nitrobenzoyl)-2-methyl-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a benzodiazole core substituted with a 5-chloro-2-nitrobenzoyl group and a methyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-nitrobenzoyl)-2-methyl-1,3-benzodiazole typically involves the following steps:
Benzodiazole Formation: The benzodiazole core can be synthesized by cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-nitrobenzoyl)-2-methyl-1,3-benzodiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1-(5-chloro-2-aminobenzoyl)-2-methyl-1,3-benzodiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-(5-Chloro-2-nitrobenzoyl)-2-methyl-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Biological Studies: The compound can be used in studies investigating the biological activity of benzodiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-2-methyl-1,3-benzodiazole would depend on its specific application. In medicinal chemistry, benzodiazole derivatives often act by binding to specific receptors or enzymes, modulating their activity. The nitro and chloro substituents may influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a benzodiazole core.
5-Chloro-2-nitrobenzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
1-(5-Chloro-2-nitrobenzoyl)-2-methyl-1,3-benzodiazole is unique due to the presence of both a benzodiazole core and a 5-chloro-2-nitrobenzoyl group. This combination may impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10ClN3O3 |
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Molecular Weight |
315.71 g/mol |
IUPAC Name |
(5-chloro-2-nitrophenyl)-(2-methylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-17-12-4-2-3-5-14(12)18(9)15(20)11-8-10(16)6-7-13(11)19(21)22/h2-8H,1H3 |
InChI Key |
CMCZCOXQLHDLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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